molecular formula C4H12CrN7OS4 B7908632 CID 57459298

CID 57459298

Cat. No.: B7908632
M. Wt: 354.5 g/mol
InChI Key: GXUDINOISGOIAV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

CID 57459298 refers to a compound registered in the PubChem database under the numerical identifier 57459298. PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical substances, enabling standardized referencing across scientific literature and databases. For instance, studies frequently employ techniques like mass spectrometry (MS), chromatography, and bioactivity assays to differentiate compounds with similar CIDs .

Properties

InChI

InChI=1S/4CNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h;;;;;3*1H3;1H2/q4*-1;+3;;;;/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUDINOISGOIAV-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[NH4+].N.N.O.[Cr+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12CrN7OS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13573-17-6
Record name Ammonium (OC-6-11)-diamminetetrakis(thiocyanato-κN)chromate(1-) hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13573-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

The comparison of CID 57459298 with analogous compounds would follow established protocols for structural elucidation, functional analysis, and performance in applications. Below is a synthesis of approaches derived from the evidence, contextualized with examples of CID-based comparisons.

Structural and Functional Comparisons

provides a framework for comparing substrates and inhibitors using PubChem CIDs. For example:

  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are structurally similar bile acids but differ in hydroxylation patterns, affecting their roles as substrates for enzymes .
  • Betulin (CID 72326) and betulinic acid (CID 64971) share a triterpenoid backbone but differ in functional groups, leading to distinct bioactivities as inhibitors .

Table 1: Structural and Functional Comparison of Selected CIDs

Compound Name PubChem CID Core Structure Key Functional Groups Biological Role
Taurocholic acid 6675 Bile acid derivative Sulfate, hydroxyl Substrate for transporters
Betulin 72326 Triterpenoid Hydroxyl, alkene Inhibitor of enzymes
3-O-Caffeoyl betulin 10153267 Triterpenoid Caffeoyl ester Enhanced solubility/bioactivity
Analytical Techniques for Differentiation
  • Mass Spectrometry (MS): Techniques like collision-induced dissociation (CID-MS) and higher-energy collision dissociation (HCD) differentiate isomers. For example, distinguishes ginsenoside Rf and pseudoginsenoside F11 (structural isomers) via CID fragmentation patterns . Similarly, highlights that HCD provides more stable fragmentation than CID-MS for sulfonamides, reducing "cut-off" effects and improving structural analysis .
  • Chromatography: uses gas chromatography-mass spectrometry (GC-MS) to compare CID content in vacuum-distilled fractions, emphasizing purity and compositional differences .

Table 2: Performance of MS Techniques in Compound Analysis

Technique Energy Range Advantages Limitations Example Application
CID-MS Low-energy Preserves labile bonds Cut-off effects in large ions Ginsenoside isomer analysis
HCD High-energy Uniform fragmentation, no cut-off May over-fragment small ions Sulfonamide structural elucidation
Bioactivity and Clinical Relevance

For example, irbesartan (CID 3749) and troglitazone (CID 5591) are noted for their roles in modulating enzyme activity, which could indirectly affect drug metabolism and toxicity profiles .

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